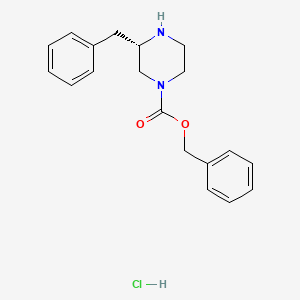

(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

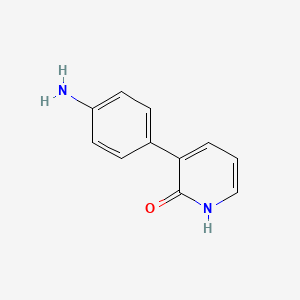

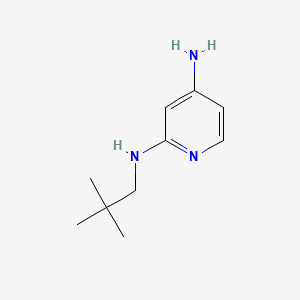

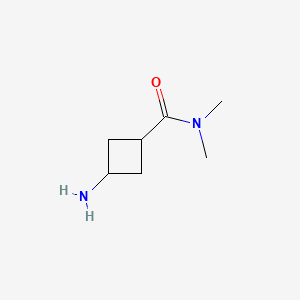

Benzylpiperazine derivatives are a class of compounds that have been studied for their potential biological activities . They often contain a piperazine ring, which is a six-membered ring with two nitrogen atoms, and benzyl groups, which are phenyl groups attached to a methylene bridge .

Synthesis Analysis

The synthesis of benzylpiperazine derivatives typically involves the reaction of a benzyl halide with piperazine. The benzyl group can be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives generally includes a piperazine ring and one or more benzyl groups. The exact structure can vary depending on the specific compound .Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions, including nucleophilic substitution reactions and reactions involving the piperazine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives can vary depending on the specific compound. These properties can include melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Enhanced Analytical Techniques

One of the primary applications of benzylpiperazine derivatives, closely related to "(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride," is in the enhancement of analytical techniques such as Electron Transfer Dissociation (ETD) for peptides. The modification of carboxylates in peptides with reagents like benzylamine and 1-benzylpiperazine has shown to significantly improve ETD efficiency and the production of diagnostic sequence ions, making it a valuable tool in proteomics and peptide analysis (Ko & Brodbelt, 2012).

Organic Synthesis

In the realm of organic synthesis, derivatives of benzylpiperazine play a crucial role. The asymmetric synthesis of piperazine derivatives, including those resembling "(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride," has been documented, showcasing the compound's utility in creating complex organic molecules with potential medicinal applications (Xi-quan, 2009).

Physicochemical Studies

Studies on the physicochemical properties of cholinesterase inhibitors, including alkyl- and arylcarbamate derivatives of N-benzylpiperidine and N-benzylpiperazine, have utilized chromatographic and computational methods to determine their lipophilicity and potential as therapeutic agents. These investigations provide insights into the drug design and development process, highlighting the significance of benzylpiperazine derivatives in medicinal chemistry (Więckowska et al., 2010).

Pharmacological Activities

Furthermore, benzylpiperazine derivatives have been the focus of pharmacological studies, including the exploration of their antibacterial activities. The synthesis and evaluation of new compounds containing benzylpiperazine units have shown variable and modest activity against bacteria and fungi, underscoring the potential of these molecules in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

benzyl (3S)-3-benzylpiperazine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2.ClH/c22-19(23-15-17-9-5-2-6-10-17)21-12-11-20-18(14-21)13-16-7-3-1-4-8-16;/h1-10,18,20H,11-15H2;1H/t18-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQHBPBYETAJYMS-FERBBOLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)CC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662637 |

Source

|

| Record name | Benzyl (3S)-3-benzylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Benzyl 3-benzylpiperazine-1-carboxylate hydrochloride | |

CAS RN |

1217779-31-1 |

Source

|

| Record name | Benzyl (3S)-3-benzylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-bromo-6-formyl-4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B581038.png)

![3-[4-(Methylsulfonyl)phenyl]-5-(1-Boc-4-piperidyl)-1,2,4-oxadiazole](/img/structure/B581048.png)